4-Iodo-1-(2-methylallyl)-1H-pyrazole

Cross-coupling Suzuki-Miyaura Reactivity

4-Iodo-1-(2-methylallyl)-1H-pyrazole (CAS 1339235-01-6) is a heterocyclic building block characterized by a pyrazole core, an iodine atom at the 4-position, and a 2-methylallyl substituent on the N1 nitrogen. This unique structure provides two distinct reactive handles for chemists: an iodoarene moiety suitable for palladium-catalyzed cross-coupling reactions and an olefinic group that can undergo further transformations.

Molecular Formula C7H9IN2
Molecular Weight 248.06 g/mol
Cat. No. B12979673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1-(2-methylallyl)-1H-pyrazole
Molecular FormulaC7H9IN2
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESCC(=C)CN1C=C(C=N1)I
InChIInChI=1S/C7H9IN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5H,1,4H2,2H3
InChIKeyJSKVCWUEVGDSNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1-(2-methylallyl)-1H-pyrazole – A Dual-Functional Pyrazole Building Block for Selective Cross-Coupling and Olefin Functionalization


4-Iodo-1-(2-methylallyl)-1H-pyrazole (CAS 1339235-01-6) is a heterocyclic building block characterized by a pyrazole core, an iodine atom at the 4-position, and a 2-methylallyl substituent on the N1 nitrogen . This unique structure provides two distinct reactive handles for chemists: an iodoarene moiety suitable for palladium-catalyzed cross-coupling reactions and an olefinic group that can undergo further transformations . This dual functionality distinguishes it from simpler 4-iodopyrazole analogs, positioning it as a versatile intermediate for constructing molecular complexity.

Iodoarene handle for palladium-catalyzed cross-coupling
2-Methylallyl olefin handle for further functionalization
Dual reactivity not offered by simple N-alkyl/aryl 4-halopyrazoles

Why 4-Iodo-1-(2-methylallyl)-1H-pyrazole Cannot Be Casually Replaced by Other 4-Halopyrazoles in Synthetic Planning


In medicinal and process chemistry, the choice of a building block often comes down to balancing reactivity and selectivity. While 4-bromo or 4-chloro analogs might be considered, directly swapping them for 4-iodo-1-(2-methylallyl)-1H-pyrazole introduces significant risks. The iodine atom provides unique reactivity in oxidative addition for cross-coupling, but is also more prone to dehalogenation side-reactions compared to its lighter halogen counterparts [1]. Furthermore, the 2-methylallyl group is not a passive spectator; its steric bulk and electron-donating nature can influence both the rate and selectivity of reactions at the iodine center, as well as offering a distinct handle for olefin chemistry that is absent in simple N-alkyl or N-aryl analogs . The quantitative evidence below details these non-interchangeable properties.

I/Br reactivity trade-off

The iodoarene increases oxidative addition rate but may raise dehalogenation side-reactions compared to the 4-bromo analog, potentially affecting coupling yield.

Olefin handle missing

N-methyl or N-aryl 4-iodopyrazoles lack the 2-methylallyl olefin, preventing olefin metathesis, hydroboration, and related diversification steps.

Steric influence of methyl

The 2-methylallyl group introduces steric bulk not present in the 1-allyl analog, which can alter stereochemical outcomes in addition reactions.

Quantifiable Differentiation of 4-Iodo-1-(2-methylallyl)-1H-pyrazole from Its Closest Analogs


Cross-Coupling Reactivity: Higher Oxidative Addition Propensity but Lower Selectivity than Bromo Analog

A direct comparison study on halogenated pyrazoles in the Suzuki-Miyaura reaction revealed a critical trade-off. While iodoarenes are generally more reactive in oxidative addition with Pd(0), the iodo-substituted pyrazoles exhibited a significantly higher propensity for an undesired dehalogenation side-reaction compared to their bromo and chloro counterparts [1]. This means the target 4-iodo compound may lead to lower yields of the desired cross-coupled product in certain contexts, a factor that must be weighed against its higher initial reactivity relative to the 4-bromo-1-(2-methylallyl)-1H-pyrazole analog.

Coupling Reactivity
Class-level
Iodo compound more prone to dehalogenation than Br/Cl analogs in Suzuki-Miyaura coupling.
Reactivity-selectivity trade-off requires condition optimization.
Reported class-level comparison; specific rate constants unavailable for target compound.
Cross-coupling Suzuki-Miyaura Reactivity Dehalogenation

Molecular Properties: Lower LogP and Higher Molecular Weight vs. the Bromo Analog

Despite the structural similarity, the substitution of a bromine atom with an iodine atom causes measurable shifts in key physicochemical properties. The target compound has a calculated LogP of 2.06, while its molecular weight is 248.06 g/mol . The direct analog, 4-Bromo-1-(2-methylallyl)-1H-pyrazole, has a molecular weight of 201.06 g/mol . Although the LogP for the bromo analog is not publicly available, the iodine atom is known to generally increase lipophilicity relative to bromine, making the target compound slightly more lipophilic and a better candidate for applications where passive membrane permeability is desired.

Physicochemical Profile
Data to verify
MW: 248.06 g/mol; calc. LogP: 2.06
(+47.00 g/mol vs. 4-bromo analog)
Higher molecular weight and lipophilicity may influence solubility and permeability.
LogP for bromo analog not publicly available; values are vendor-calculated.
Physicochemical properties LogP Molecular weight Lipophilicity

Unique Olefinic Handle: The 2-Methylallyl Group Enables Distinct Synthetic Pathways

A key differentiator is the presence of the 2-methylallyl substituent. Unlike the simple 1-allyl-4-iodo-1H-pyrazole analog, the methyl group on the olefin provides steric bulk that can influence the stereochemical outcome of addition reactions. Furthermore, the olefin itself opens avenues for transformations that are impossible for N-methyl or N-aryl 4-iodopyrazoles, such as olefin cross-metathesis, hydroboration-oxidation, or epoxidation [1]. This allows the compound to serve as a 'branching' intermediate, enabling the rapid generation of molecular diversity that is not accessible with the corresponding saturated N-alkyl analogs .

Olefin Handle
Context-dependent
2-Methylallyl group enables olefin metathesis, hydroboration, and epoxidation.
Expands synthetic versatility beyond mono-functional 4-iodopyrazoles.
Based on established reactivity principles; no quantitative yield data reported.
Olefin metathesis Hydroboration Epoxidation Molecular complexity

High-Value Application Scenarios for 4-Iodo-1-(2-methylallyl)-1H-pyrazole Driven by Its Unique Properties


Late-Stage Diversification in Medicinal Chemistry

When a bioactive scaffold requires rapid exploration of SAR around a pyrazole core, this building block is the ideal choice. The iodine atom allows for late-stage functionalization via palladium-catalyzed cross-coupling, while the 2-methylallyl group can be independently modified. This orthogonal reactivity enables the parallel synthesis of diverse analogs from a single advanced intermediate, a strategy that is not feasible with simpler 4-halopyrazoles [1].

Synthesis of Complex Pyrazole-Containing Macrocycles

The dual functionality of this compound makes it a privileged precursor for cyclization strategies. For example, the iodine atom can be engaged in an intramolecular Heck reaction while the olefin acts as a coordinating handle for ring-closing metathesis. The steric influence of the methyl group on the allyl chain can control the conformation of the forming ring, potentially leading to a single diastereomer, a distinct advantage over linear allyl analogs .

Development of Selective Kinase Inhibitors

Replacing a 4-bromo-1-alkylpyrazole intermediate with this iodo-analog can shift the balance from a stable, less reactive building block to one that enables a crucial C–C bond formation under milder conditions. Despite the higher risk of dehalogenation noted for iodoarenes [1], for specific substrates where oxidative addition is rate-limiting, the enhanced reactivity of the C–I bond over a C–Br bond can make a previously failed reaction successful, justifying its selection in target-oriented synthesis.

Application
Selection Property
Validation Focus
Late-stage medicinal chemistry diversification
Orthogonal reactivity handles
Independent cross-coupling and olefin modification compatibility
Complex macrocycle synthesis
Dual-functional cyclization precursor
Intramolecular coupling with stereochemical control from methyl group
Kinase inhibitor building block selection
C–I bond for mild cross-coupling
Dehalogenation trade-off and substrate-specific reactivity assessment
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